![molecular formula C15H19BrClN3O B3845037 2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845037.png)
2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide
Overview
Description
2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. BCA is a hydrazide derivative that has a unique molecular structure, and its synthesis method has been extensively studied.
Mechanism of Action
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling pathways. The inhibition of these enzymes and proteins can lead to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to induce apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit cell proliferation and migration. In addition, this compound has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound can be easily synthesized using a standardized method, which ensures consistent results. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents. This compound also has a relatively short half-life, which can limit its applications in some experiments.
Future Directions
There are several future directions for the research on 2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds for various applications. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to evaluate its potential as a drug candidate. Additionally, the potential applications of this compound in materials science and agriculture should be further explored. Finally, the development of new synthesis methods for this compound and its derivatives should be investigated to improve the efficiency and yield of the synthesis process.
Scientific Research Applications
2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide has been extensively studied for its potential applications in medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antimicrobial, and antiviral properties. This compound has been studied as a potential drug candidate for the treatment of various types of cancer, including breast, lung, and colon cancer. In agriculture, this compound has been shown to have insecticidal and herbicidal properties. This compound has been studied as a potential alternative to chemical pesticides, which have adverse effects on the environment. In materials science, this compound has been studied for its potential applications in the synthesis of novel materials with unique properties.
properties
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClN3O/c1-10-4-2-3-5-13(10)19-20-15(21)9-18-14-7-6-11(17)8-12(14)16/h6-8,10,18H,2-5,9H2,1H3,(H,20,21)/b19-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKUVKHEVMSSTN-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCCC/C1=N/NC(=O)CNC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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